2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.: 476616-28-1
VCID: VC4722872
InChI: InChI=1S/C19H11ClN2O4/c20-12-5-8-14(16(11-12)22(23)24)17-9-6-13(25-17)7-10-19-21-15-3-1-2-4-18(15)26-19/h1-11H/b10-7+
SMILES: C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Molecular Formula: C19H11ClN2O4
Molecular Weight: 366.76

2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole

CAS No.: 476616-28-1

Cat. No.: VC4722872

Molecular Formula: C19H11ClN2O4

Molecular Weight: 366.76

* For research use only. Not for human or veterinary use.

2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole - 476616-28-1

Specification

CAS No. 476616-28-1
Molecular Formula C19H11ClN2O4
Molecular Weight 366.76
IUPAC Name 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
Standard InChI InChI=1S/C19H11ClN2O4/c20-12-5-8-14(16(11-12)22(23)24)17-9-6-13(25-17)7-10-19-21-15-3-1-2-4-18(15)26-19/h1-11H/b10-7+
Standard InChI Key NGZWUBMGJOVSET-JXMROGBWSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features three primary structural components:

  • Benzoxazole Core: A fused bicyclic system comprising a benzene ring conjugated to an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom). This core is known for its electron-deficient nature, enabling π-π stacking interactions critical for binding biological targets .

  • Ethenyl Linker: A trans-configured (E) ethylene group (-CH=CH-) connecting the benzoxazole to the furan moiety. This linker enhances molecular rigidity and planar geometry, potentially improving binding affinity to enzymes or DNA.

  • 5-(4-Chloro-2-Nitrophenyl)Furan: A furan ring substituted at the 5-position with a 4-chloro-2-nitrophenyl group. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups modulate electronic properties, influencing solubility and reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₁ClN₂O₄
Molecular Weight366.76 g/mol
IUPAC Name2-[(E)-2-[5-(4-Chloro-2-Nitrophenyl)Furan-2-Yl]Ethenyl]-1,3-Benzoxazole
SolubilityNot experimentally determined
Melting PointUnreported

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole likely involves a multi-step sequence:

  • Benzoxazole Core Formation: Condensation of 2-aminophenol with a carboxylic acid derivative under dehydrating conditions, a well-established method for benzoxazole synthesis.

  • Furan Intermediate Preparation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-chloro-2-nitrophenyl group onto furan-2-carbaldehyde.

  • Ethenyl Linker Installation: A Wittig reaction between the benzoxazole-2-carbaldehyde and a phosphonium ylide derived from the furan intermediate would yield the trans-alkene configuration.

Experimental Considerations

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

  • Solvents: Polar aprotic solvents like DMF or THF to enhance reaction efficiency.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield*
1Benzoxazole Formation2-Aminophenol, RCOCl, Δ70–85%
2Furan Functionalization4-Chloro-2-nitroiodobenzene, Pd(PPh₃)₄, K₂CO₃60–75%
3Wittig OlefinationPh₃P=CH-, Benzoxazole aldehyde50–65%

*Theoretical yields based on analogous reactions .

Biological Activity and Mechanisms

Anticancer Hypotheses

The ethenyl linker and planar structure suggest potential intercalation into DNA, akin to doxorubicin. Additionally, nitroreductase enzymes in hypoxic tumor environments could reduce the nitro group to cytotoxic radicals, inducing apoptosis.

Industrial and Research Applications

Pharmaceutical Development

  • Antibacterial Drug Candidates: Structural modifications could optimize potency against multidrug-resistant pathogens.

  • Photodynamic Therapy: The nitro group’s redox activity might be harnessed for light-activated cytotoxicity.

Material Science

  • Organic Semiconductors: The conjugated π-system could enable applications in thin-film transistors or OLEDs.

Challenges and Limitations

  • Synthetic Complexity: Multi-step synthesis reduces scalability and increases production costs.

  • Solubility Issues: The hydrophobic benzoxazole and furan moieties may limit bioavailability.

  • Toxicity Concerns: Nitro compounds often exhibit off-target effects, necessitating rigorous safety profiling.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to identify optimal bioactivity.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

  • Computational Modeling: Molecular docking to predict target binding and guide synthesis.

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